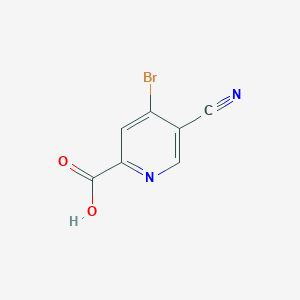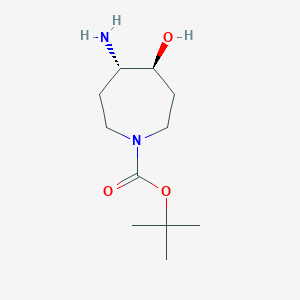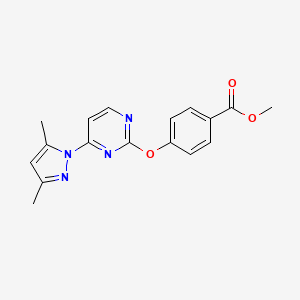
Methyl 4-((4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl)oxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl)oxy)benzoate is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl)oxy)benzoate typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring through the cyclocondensation of 3,5-dimethyl-1H-pyrazole with appropriate precursors. This is followed by the coupling of the pyrazole derivative with a pyrimidine moiety under controlled conditions. The final step involves esterification with methyl 4-hydroxybenzoate to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-((4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl)oxy)benzoate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
Methyl 4-((4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl)oxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of Methyl 4-((4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl)oxy)benzoate involves its interaction with specific molecular targets. The pyrazole and pyrimidine rings allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid
- 4-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidine
- Methyl 4-hydroxybenzoate
Uniqueness
Methyl 4-((4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl)oxy)benzoate is unique due to its combination of pyrazole, pyrimidine, and benzoate ester functionalities. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in research and industrial applications .
Propiedades
Fórmula molecular |
C17H16N4O3 |
|---|---|
Peso molecular |
324.33 g/mol |
Nombre IUPAC |
methyl 4-[4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-yl]oxybenzoate |
InChI |
InChI=1S/C17H16N4O3/c1-11-10-12(2)21(20-11)15-8-9-18-17(19-15)24-14-6-4-13(5-7-14)16(22)23-3/h4-10H,1-3H3 |
Clave InChI |
SWUMEWVCSHCYMK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C2=NC(=NC=C2)OC3=CC=C(C=C3)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




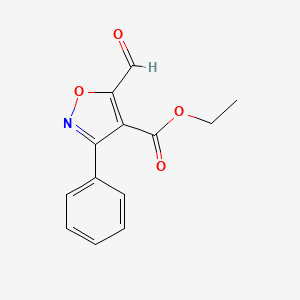

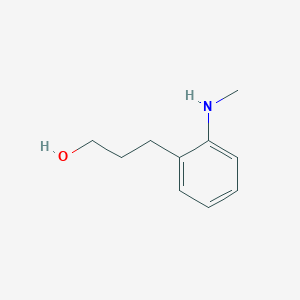


![Ethyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13028759.png)
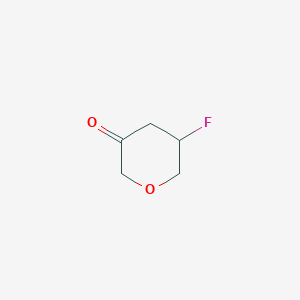

![4-Chloro-7-iodo-2-methylthieno[3,2-d]pyrimidine](/img/structure/B13028776.png)

